5-HETrE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

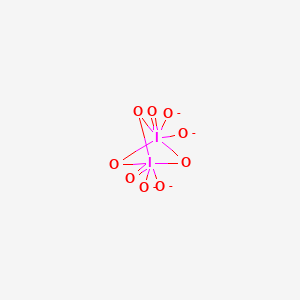

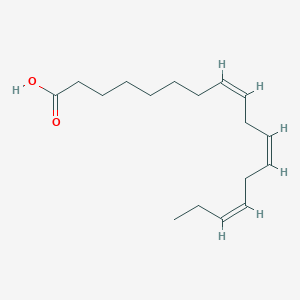

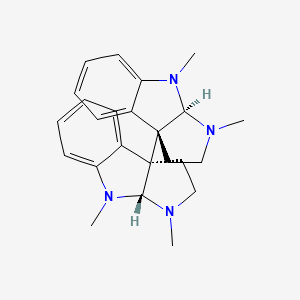

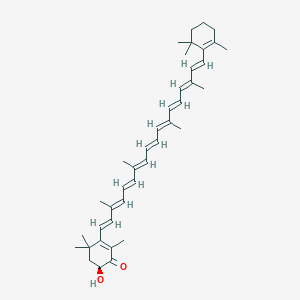

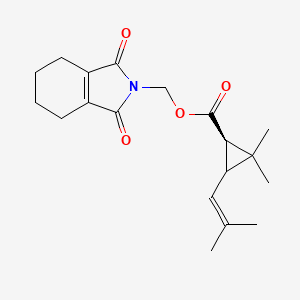

5-HETrE is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent. It has a role as a metabolite. It derives from a (5Z,8Z,11Z)-icosatrienoic acid.

Wissenschaftliche Forschungsanwendungen

Binding and Interaction with Proteins

5-HETrE, specifically 5-HETE (5-S-hydroxy-6,8,11,14-eicosatetraenoic acid), shows significant activity in binding and interacting with specific proteins. In the study by Feldmann et al. (2011), it was demonstrated that HetR, a regulator of heterocyst differentiation in cyanobacteria, binds directly to the C-terminal RGSGR pentapeptide, PatS-5. This interaction disrupts HetR's binding to DNA, indicating a crucial role of 5-HETE in cellular differentiation processes in certain bacterial species (Feldmann et al., 2011).

Role in Neuronal and Astroglial Signaling

5-HETrE is implicated in the complex interactions within neuronal and astroglial cells. Borroto-Escuela et al. (2021) and Borroto-Escuela et al. (2018) highlight the role of serotonin heteroreceptor complexes, including 5-HETrE, in the integration of signals in these cells. These interactions are crucial for understanding mental diseases and their treatment, revealing the therapeutic potential of targeting 5-HETrE related pathways (Borroto-Escuela et al., 2021); (Borroto-Escuela et al., 2018).

Immunological Implications

5-HETE, as a lipoxygenase product, plays a role in the immune response. Stenson and Parker (1980) found that 5-HETE and 12-HETE can induce degranulation of human neutrophils. This suggests a significant role for 5-HETrE in inflammatory responses and immune cell activation (Stenson & Parker, 1980).

Implications in Human Physiology

Romero et al. (1989) and Romero et al. (1988) explored the role of 5-HETE in human parturition and preterm labor. They found that the concentration of 5-HETE in amniotic fluid is significantly higher in women in labor compared to those not in labor, implicating 5-HETrE in the mechanisms governing human childbirth (Romero et al., 1989); (Romero et al., 1988).

Interaction with Cerebral Blood Flow

Cambj-Sapunar et al. (2003) investigated the interaction between 5-HT1B receptors and 20-HETE in cerebral blood flow after subarachnoid hemorrhage. Their findings suggest a complex interplay between 5-HETrE and other substances influencing cerebral physiology (Cambj-Sapunar et al., 2003).

Role in Synthetic Chemistry and Biorefinery Processes

5-Hydroxymethylfurfural (HMF) is considered a primary renewable building block in biorefinery processes, derived from carbohydrates like fructose and glucose. Rosatella et al. (2011) discuss the transformation of carbohydrates into HMF, highlighting its importance in the biorefinery field and its potential in energy and chemical production (Rosatella et al., 2011).

Eigenschaften

Molekularformel |

C20H34O3 |

|---|---|

Molekulargewicht |

322.5 g/mol |

IUPAC-Name |

(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+ |

InChI-Schlüssel |

LSADDRSUZRRBAN-SRMUOKRHSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O |

SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)

![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)